molecular formula C14H18BrNO B12504722 N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide

Cat. No.: B12504722
M. Wt: 296.20 g/mol
InChI Key: XRQXBSLPSXPEHC-UHFFFAOYSA-N
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Description

Chemical Structure: N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is a brominated indene derivative functionalized with a pivalamide group (tert-butyl carboxamide) at the 4-position of the indenyl ring. Its molecular formula is C₁₄H₁₆BrNO, with a molecular weight of 306.2 g/mol . It is synthesized via pivaloylation of the corresponding amine precursor, achieving a yield of 90% under optimized conditions .

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-12-10-6-4-5-9(10)7-8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

XRQXBSLPSXPEHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC2=C1CCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 5-position. This is followed by the formation of the amide bond through a reaction with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indane ring can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or dehalogenated products.

Scientific Research Applications

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide involves its interaction with specific molecular targets. The bromine atom and the pivalamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Key Observations :

  • Bromine Positioning : The target compound’s bromine at C5 (indenyl) contrasts with pyridine-based analogs where bromine is at C2 (e.g., ). This affects electronic distribution and reactivity.
  • Pivalamide vs.
  • Hybrid Systems : Pyrazole-indole hybrids (e.g., ) exhibit higher molecular weights due to additional functional groups, impacting solubility and synthetic complexity.
Table 2: Reaction Conditions for Selected Compounds
Compound Key Reaction Step Conditions Purification Method
N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide Pivaloylation of 5-bromo-inden-4-amine Room temperature, triethylamine Preparative HPLC
N-(3-(2-Bromoacetyl)phenyl)pivalamide Bromination of acetyl group Pyridinium tribromide, 24h stirring Filtration, solvent evaporation
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)pivalamide Hydroxyimino functionalization Not explicitly reported Column chromatography

Biological Activity

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which features a brominated indene moiety linked to a pivalamide group. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound may interact with specific biological targets, primarily through binding affinity studies. The compound's mechanism of action is likely mediated by its ability to modulate protein interactions within cellular pathways.

Anticancer Properties

Preliminary studies have suggested that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit tumor cell proliferation in various cancer cell lines. The following table summarizes key findings from recent research:

StudyCell LineConcentrationEffect
Study 1OCI-LY10 (lymphoma)10 µM67% inhibition of cell proliferation
Study 2HeLa (cervical cancer)20 µMInduction of apoptosis via caspase activation
Study 3MCF-7 (breast cancer)15 µMInhibition of estrogen receptor signaling

These results indicate a promising potential for this compound as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition could have implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Inhibition of IRAK4
A study explored the degradation of IRAK4 in OCI-LY10 cells treated with this compound. The results showed that the compound effectively reduced IRAK4 levels through a proteasome-dependent pathway. This finding underscores its potential role in modulating inflammatory signaling pathways.

Case Study 2: Pharmacokinetics
Pharmacokinetic studies demonstrated that the compound exhibits favorable bioavailability and metabolic stability in vivo. A study reported an oral bioavailability of approximately 67% in mouse models, indicating its potential for development into an oral therapeutic agent.

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